Farfugin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

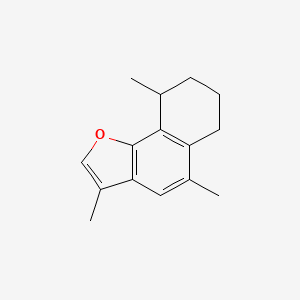

ファルフィギンAは、Farfugium japonicum (L.) Kitamuraから単離されたベンゾフランセスキテルペン化合物です。この化合物は、ファルフィギンBと共に、1970年代初頭に初めて同定および特性評価されました。 ファルフィギンAは、そのユニークな化学構造と潜在的な生物活性のために関心を集めています .

準備方法

合成経路と反応条件

ファルフィギンAの合成には、4,6-ジメチルクマリンをレボ回転性カルボン酸を介してファルフィギンAのエナンチオマーに変換することが含まれます。 このプロセスにより、ファルフィギンAの絶対配置が確立されます . 詳細な合成経路には、特定の反応条件下での環化や官能基変換などのいくつかのステップが含まれます。

工業生産方法

現在、ファルフィギンAの工業規模での生産に関する情報は限られています。入手可能なデータのほとんどは、特にFarfugium japonicumからの天然源からの実験室規模の合成および単離に関するものです。

化学反応の分析

反応の種類

ファルフィギンAは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、その化学的性質を探求するために不可欠です。

一般的な試薬と条件

ファルフィギンAを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応は、通常、特定の温度やpHレベルなどの制御された条件下で行われ、所望の変換が確実に実行されます。

生成される主要な生成物

ファルフィギンAの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化反応により水酸化誘導体が生成される可能性があり、還元反応により脱酸素化された化合物が生成される可能性があります。

科学研究アプリケーション

化学: ファルフィギンAは、ベンゾフランセスキテルペンの反応性と特性を研究するためのモデル化合物として役立ちます.

生物学: 研究では、ファルフィギンAの抗酸化作用や抗菌作用などの生物活性を調査してきました.

医学: 予備的な研究によると、ファルフィギンAは生物活性があるため、治療の可能性があることが示唆されていますが、その有効性と安全性を確認するためにさらなる研究が必要です。

産業: この化合物のユニークな構造は、新しい材料や化学製品を開発するための候補となっています。

科学的研究の応用

Medicine: Preliminary studies suggest that this compound may have therapeutic potential due to its bioactive properties, although more research is needed to confirm its efficacy and safety.

Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical products.

作用機序

ファルフィギンAの作用機序には、特定の分子標的および経路との相互作用が含まれます。 詳細な研究は限られていますが、ファルフィギンAは、酸化ストレス経路の調節と細菌の増殖阻害を通じて効果を発揮すると考えられています . 関与する正確な分子メカニズムと標的を明らかにするためには、さらなる研究が必要です。

類似の化合物との比較

ファルフィギンAは、ファルフィギンBなどの他のベンゾフランセスキテルペンと構造的に関連しています。 これらの化合物は、共通のベンゾフランコアを共有していますが、官能基と立体化学が異なります . 類似の化合物と比較して、ファルフィギンAは、その特定の構造と、生物活性に寄与する独特の官能基の存在により、独特です。

類似の化合物のリスト

- ファルフィギンB

- Farfugium japonicumから単離された他のベンゾフランセスキテルペン

類似化合物との比較

Farfugin A is structurally related to other benzofuranosesquiterpenes, such as Farfugin B. These compounds share a common benzofuran core but differ in their functional groups and stereochemistry . Compared to similar compounds, this compound is unique due to its specific configuration and the presence of distinct functional groups that contribute to its biological activities.

List of Similar Compounds

- Farfugin B

- Other benzofuranosesquiterpenes isolated from Farfugium japonicum

特性

分子式 |

C15H18O |

|---|---|

分子量 |

214.30 g/mol |

IUPAC名 |

3,5,9-trimethyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran |

InChI |

InChI=1S/C15H18O/c1-9-5-4-6-12-10(2)7-13-11(3)8-16-15(13)14(9)12/h7-9H,4-6H2,1-3H3 |

InChIキー |

LBXSOZAXYXJJLL-UHFFFAOYSA-N |

正規SMILES |

CC1CCCC2=C1C3=C(C=C2C)C(=CO3)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)

![2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12317056.png)

![methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate](/img/structure/B12317090.png)

![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B12317095.png)

![4-(2-carboxyethyl)-4,9,10-trimethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid](/img/structure/B12317096.png)